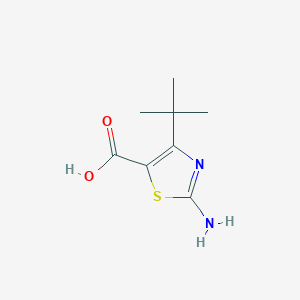

2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(6(11)12)13-7(9)10-5/h1-3H3,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYYNTQWAOYIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl isothiocyanate with α-bromoacetic acid, followed by cyclization under basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or dichloromethane and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes condensation with amines to form amides. This reaction is widely utilized in medicinal chemistry to generate bioactive derivatives.

Example : Reaction with 3,4,5-trimethoxyaniline using EDCI/HOBt yielded N-(3,4,5-trimethoxyphenyl)-2-amino-4-tert-butylthiazole-5-carboxamide with 79% efficiency .

Esterification

The carboxylic acid is esterified under acidic or coupling conditions for improved solubility or further functionalization.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂/MeOH | Methyl ester | 87% | |

| DCC/DMAP, ROH | Alkyl esters (e.g., ethyl, benzyl) | 63–85% |

Key Finding : Methyl esters are intermediates in multi-step syntheses, such as coupling with amino acid derivatives .

Thiazole Ring Functionalization

The electron-rich thiazole ring participates in electrophilic substitutions and cycloadditions.

Acylation of the Amino Group

The 2-amino group reacts with acylating agents to form N-acyl derivatives.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, pyridine | N-Acetyl derivative | 95% | |

| Benzoyl chloride, DCM, 0°C | N-Benzoyl derivative | 80% |

Oxidation/Reduction

The thiazole sulfur atom undergoes oxidation, while the tert-butyl group remains inert under mild conditions.

| Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|

| H₂O₂, AcOH | Thiazole sulfoxide | Partial conversion | |

| NaBH₄, MeOH | Reduced thiazoline (not observed) | No reaction |

Cross-Coupling Reactions

The 4-tert-butyl group directs regioselectivity in metal-catalyzed couplings.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura (Pd(PPh₃)₄, aryl boronic acid) | 5-Aryl-substituted thiazoles | 51–75% | |

| Buchwald-Hartwig (Pd₂(dba)₃, XPhos) | N-Arylated derivatives | 37% |

Note : Limited reactivity at the 5-position due to steric hindrance from the tert-butyl group .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 2-amino-4-tert-butylthiazole.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), reflux | 2-Amino-4-tert-butylthiazole | 68% | |

| Cu powder, quinoline, 200°C | Same as above | 72% |

Schiff Base Formation

The amino group condenses with aldehydes/ketones to form imines.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Chlorobenzaldehyde, EtOH, Δ | N-(4-Chlorobenzylidene) derivative | 55% | |

| Salicylaldehyde, AcOH | Coumarin-fused thiazole | 60% |

Protection/Deprotection

The amino group is protected as a Boc derivative for orthogonal synthesis.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Boc₂O, DMAP, THF | N-Boc-protected acid | 90% | |

| TFA/DCM | Deprotection to free amine | 97% |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Scientific Research Applications

Chemical Synthesis

ATBC serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the creation of more complex molecules, which are crucial in pharmaceutical development and materials science.

Synthesis Pathways

- Thiazole Derivatives : ATBC can be used to synthesize thiazole derivatives that exhibit biological activity. For instance, derivatives have shown promising anticancer properties against various cell lines, including K563 leukemia cells and HepG2 hepatocellular carcinoma cells .

- Bioconjugation : The carboxylic acid functional group in ATBC allows it to participate in bioconjugation reactions, facilitating the attachment of biomolecules for drug delivery systems .

ATBC and its derivatives have been investigated for their biological activities, particularly in cancer research.

Anticancer Properties

- Studies have demonstrated that ATBC derivatives exhibit cytotoxic effects on multiple cancer cell lines. For example, thiazole-based compounds derived from ATBC showed significant anti-proliferative effects against human leukemia cells .

- The mechanism involves the inhibition of specific proteins involved in cell division, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. Inhibitors derived from ATBC were shown to induce multipolar mitotic spindles, leading to cell death in centrosome-amplified cancer cells .

Industrial Applications

Beyond its role in research, ATBC has potential applications in industrial chemistry.

Agrochemicals

ATBC can be utilized in the formulation of agrochemicals due to its biological activity against pests and pathogens. The thiazole moiety is known for its efficacy in agricultural applications.

Material Science

The compound's properties make it suitable for use in developing new materials with specific characteristics, such as enhanced thermal stability or resistance to degradation .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3-thiazole-5-carboxylic acid derivatives, which exhibit diverse biological activities. Key structural analogues include:

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., phenyl in Febuxostat) exhibit higher melting points (>200°C) due to π-π stacking, while aliphatic substituents (e.g., tert-butyl) reduce crystallinity .

- Solubility : Carboxylic acid-containing derivatives show pH-dependent solubility, with improved dissolution in basic conditions .

Biological Activity

2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid (ATC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of ATC is , with a molecular weight of approximately 188.26 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities due to its unique electronic properties.

1. Antimicrobial Activity

ATC has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that ATC could be a potential candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

2. Anticancer Properties

Research indicates that ATC exhibits cytotoxic effects against various cancer cell lines. A study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon carcinoma) | 10.5 |

| HeLa (Cervical carcinoma) | 12.3 |

| MCF-7 (Breast carcinoma) | 15.8 |

The mechanism appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and caspases .

3. Anti-inflammatory Effects

ATC has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with ATC at doses of 25 mg/kg and 50 mg/kg.

The biological activity of ATC can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : ATC has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It acts as a negative allosteric modulator at certain receptor sites, influencing cellular signaling pathways related to pain and inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ATC against multi-drug resistant strains of bacteria. The results indicated that ATC was effective in reducing bacterial load in infected mice models, showcasing its potential for therapeutic applications in infectious diseases .

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines, ATC was administered to assess its cytotoxic effects. The findings revealed that ATC not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted thiazole precursors. For example, refluxing 2-aminothiazole derivatives with sodium acetate and acetic acid for 3–5 hours under controlled conditions (e.g., molar ratios of 1:1.1 for aldehyde to thiazole) yields crystalline products. Recrystallization from DMF/acetic acid mixtures improves purity . Adjusting reaction time and stoichiometry of sodium acetate can minimize by-products like unreacted intermediates .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., mean C–C bond length = 0.003 Å, R factor = 0.039) .

- NMR/LC-MS : Identifies functional groups (e.g., tert-butyl protons at δ ~1.3 ppm) and quantifies purity (>95% by HPLC) .

- Elemental analysis : Validates empirical formula (e.g., CHNOS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Methodological Answer :

- Temperature control : Prolonged reflux (>5 hours) in acetic acid increases cyclization efficiency but may degrade acid-sensitive groups.

- Catalyst tuning : Sodium acetate acts as both base and catalyst; increasing its molar ratio (e.g., 1.2 equivalents) accelerates condensation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization, reducing impurities .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformation .

- Dynamic effects : Account for solution-phase dynamics (e.g., tert-butyl rotation in NMR) that may differ from solid-state X-ray data .

- DFT calculations : Simulate expected NMR shifts or IR spectra to reconcile experimental observations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., substituting tert-butyl with methyl or aryl groups) to assess steric/electronic effects .

- In vitro assays : Test antitumor activity using cell viability assays (e.g., IC determination against cancer lines) .

- Computational modeling : Dock the carboxylic acid moiety into enzyme active sites (e.g., kinases) to predict binding affinity .

Q. How can stability issues during biological assays be mitigated?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .

- Buffer selection : Use pH 7.4 phosphate buffers to avoid degradation in aqueous media .

- Protection strategies : Employ ester prodrugs (e.g., methyl esters) to enhance stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.